1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate
Overview
Description
“1-Tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate” is a chemical compound with the molecular formula C14H25NO4 . It is a liquid substance and its IUPAC name is 1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate .
Molecular Structure Analysis
The molecular weight of “this compound” is 271.353 . The InChI code for this compound is 1S/C14H25NO4/c1-12(2,3)19-11(17)14-7-5-13(9-15,6-8-14)10(16)18-4/h5-9H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3 . Its boiling point is 329.9±35.0 °C at 760 mmHg . The exact mass of the compound is 271.178345 . It has a PSA of 55.84000 and a LogP of 2.58 . The vapour pressure of the compound is 0.0±0.7 mmHg at 25°C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Mikanecic Acid
A compound related to 1-tert-butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate was used in synthesizing mikanecic acid, an important compound in chemical synthesis, demonstrating its utility in organic synthesis (Hoffmann & Rabe, 1984).
Synthesis of Protein Tyrosine Kinase Jak3 Inhibitor
This compound has been utilized as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor—CP-690550, indicating its significance in medicinal chemistry and drug development (Chen Xin-zhi, 2011).
Formation in Anticancer Drugs Synthesis
It serves as an intermediate in the synthesis of small molecule anticancer drugs, reflecting its role in the development of new therapeutic agents (Zhang, Ye, Xu & Xu, 2018).
Applications in Organic Chemistry
Role in Synthetic Organic Chemistry
This compound and its derivatives have been used in various synthetic organic chemistry processes, showcasing their versatility in the synthesis of complex molecules (Zhao, Guo, Lan & Xu, 2017).
Synthesis of Biologically Active Compounds
It is employed as an intermediate in the synthesis of biologically active compounds, emphasizing its importance in the field of bioorganic chemistry (Liu Ya-hu, 2010).
Role in Drug Development
Synthesis of Omisertinib
This compound is an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Bingbing Zhao et al., 2017).
Utility in Synthesis of Antitumor Drugs
It is used in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for antitumor drugs, highlighting its potential in cancer drug research (Zhang, Ye, Xu & Xu, 2018).
Safety and Hazards
Properties
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-6-14(11(16)18-5)7-9-15(10-8-14)12(17)19-13(2,3)4/h6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVJBGBETZFXJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673677 | |
Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
578021-55-3 | |
Record name | 1-tert-Butyl 4-methyl 4-ethylpiperidine-1,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00673677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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